molecular formula C14H18N2O3S B2509843 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide CAS No. 306729-95-3

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2509843
CAS No.: 306729-95-3
M. Wt: 294.37
InChI Key: DOBUVUNXVIABDZ-UHFFFAOYSA-N
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Description

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide is an organic compound characterized by the presence of a cyclohexylsulfanyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with cyclohexylthiol in the presence of a suitable catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of 3-nitroaniline reacts with cyclohexylthiol to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexylsulfanyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclohexylsulfanyl)-N-(4-nitrophenyl)acetamide
  • 2-(cyclohexylsulfanyl)-N-(2-nitrophenyl)acetamide
  • 2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)propionamide

Uniqueness

2-(cyclohexylsulfanyl)-N-(3-nitrophenyl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of the cyclohexylsulfanyl and nitrophenyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-cyclohexylsulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14(10-20-13-7-2-1-3-8-13)15-11-5-4-6-12(9-11)16(18)19/h4-6,9,13H,1-3,7-8,10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBUVUNXVIABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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